AWD12−281

PDE4 inhibition IC50 enzyme potency

Select AWD 12-281 (GW 842470) for PDE4 research: a highly selective inhibitor (IC50 9.7 nM) with low emetic risk, designed for inhaled and dermal administration. Validated in preclinical asthma, COPD, and atopic dermatitis models, it provides balanced Th1/Th2 cytokine suppression (IL-2 EC50 50 nM, IL-4 121 nM, IL-5 46 nM) and unique C5a-induced eosinophil degranulation inhibition (IC50 16.2 μM) without exogenous adenylate cyclase activation. Its metabolic profile minimizes systemic exposure, making it the preferred tool for long-term inhalative and topical studies where tolerability is critical.

Molecular Formula C22H13Cl2FN2O3
Molecular Weight 443.2554
Cat. No. B1192187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAWD12−281
SynonymsAWD12−281;  AWD-12−281;  AWD 12−281;  AWD12281;  AWD-12281;  AWD 12281.
Molecular FormulaC22H13Cl2FN2O3
Molecular Weight443.2554
Structural Identifiers
SMILESOC1=CC=C2C(C(C(C(C3=C(Cl)C=NC=C3Cl)=O)=O)=CN2CC4=CC=C(F)C=C4)=C1
InChIInChI=1S/C22H13Cl2FN2O3/c23-17-8-26-9-18(24)20(17)22(30)21(29)16-11-27(10-12-1-3-13(25)4-2-12)19-6-5-14(28)7-15(16)19/h1-9,11,28H,10H2
InChIKeyDNDXMIVKQRLJGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AWD 12-281: A Highly Selective PDE4 Inhibitor Optimized for Topical and Inhaled Anti-Inflammatory Applications


AWD 12-281 (N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide; also known as GW 842470) is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor with an IC50 of 9.7 nM against the PDE4 isoenzyme [1]. The compound was structurally optimized for topical (inhaled and dermal) administration with a metabolic profile designed to minimize systemic exposure and emetic side effects [2]. It reached phase II clinical development for chronic obstructive pulmonary disease (COPD), asthma, allergic rhinitis, and atopic dermatitis under a collaboration between Elbion (formerly ASTA Medica) and GlaxoSmithKline [3].

Why Generic PDE4 Inhibitor Substitution Cannot Substitute for AWD 12-281 in Topical or Inhaled Research Applications


PDE4 inhibitors as a class share a common enzymatic target, but they diverge profoundly in their therapeutic index, route-of-administration optimization, and emetogenic liability. Cilomilast and roflumilast, the most clinically advanced oral PDE4 inhibitors, were limited by a narrow therapeutic window due to dose-limiting nausea and emesis [1]. AWD 12-281 was explicitly designed to separate anti-inflammatory efficacy from emetic potential by combining high PDE4 catalytic site potency (IC50 = 9.7 nM) with low affinity for the high-affinity rolipram-binding site, a property mechanistically linked to reduced emetogenesis [2]. Furthermore, its molecular optimization for topical delivery—both inhalative and dermal—enables tissue-targeted pharmacology that cannot be replicated by orally optimized PDE4 inhibitors without equivalent skin penetration or pulmonary retention characteristics [3].

Quantitative Evidence Guide: AWD 12-281 Differentiation Versus Cilomilast, Roflumilast, and Corticosteroids


PDE4 Catalytic Site Potency of AWD 12-281 Compared to Cilomilast

AWD 12-281 inhibits PDE4 activity in human polymorphonuclear leukocytes (PMNLs) with an IC50 of 9.7 nM (9.71 ± 0.51 nM) [1]. In contrast, cilomilast (SB 207499) exhibits an IC50 of approximately 100–120 nM against LPDE4 and HPDE4 isoforms respectively, representing an approximately 10- to 12-fold lower potency at the isolated enzyme level . This potency differential translates into functional cellular assays: AWD 12-281 suppresses LPS-stimulated TNFα release from human PBMCs with EC50 values of 46–121 nM across multiple cytokine readouts, and the PDE4 inhibitory activity was shown to be closely correlated with inhibitory potential across multiple PDE4 inhibitors tested head-to-head [1].

PDE4 inhibition IC50 enzyme potency anti-inflammatory

Reduced Emetic Potential of AWD 12-281 Compared to Cilomilast and Roflumilast Following Topical Administration

When administered by the oral, intravenous, or intratracheal routes, AWD 12-281 exhibited a considerably lower emetic potential than cilomilast in ferrets and roflumilast in pigs [1]. Critically, when delivered topically by inhalation as a dry powder (50% lactose blend), no emesis could be induced in dogs up to the highest feasible dose of 15 mg/kg over a 4-week repeat-dose study [1]. In contrast, cilomilast induced emesis in ferrets at oral doses as low as 10 mg/kg (8/8 animals affected), and roflumilast produced 50% emesis in pigs at approximately 1 mg/kg orally [2]. The mechanistic basis for this tolerability advantage is the low affinity of AWD 12-281 for the high-affinity rolipram-binding site, a property linked to reduced emetogenic potential [3].

emesis therapeutic index inhaled PDE4 tolerability

In Vivo Anti-Inflammatory Efficacy of Inhaled AWD 12-281 Compared to Inhaled Corticosteroids in Airway Disease Models

In a Brown Norway rat model of allergen-induced late-phase eosinophilia, intratracheally administered AWD 12-281 suppressed eosinophil infiltration with an ID50 of 7 μg/kg i.t., compared to beclomethasone at 0.1 μg/kg i.t. which produced approximately 50% inhibition [1]. In a lipopolysaccharide (LPS)-induced acute lung neutrophilia model, AWD 12-281 demonstrated potent anti-inflammatory activity across three species: Lewis rats (ID50 = 0.02 μg/kg i.t.), ferrets (ID50 = 10 μg/kg i.t.), and domestic pigs (2–4 mg/pig i.t. or 1 mg/kg i.v.) [1]. In pigs, AWD 12-281 was as effective as beclomethasone (0.4 mg/pig i.t.) and dexamethasone (0.28 mg/kg i.v.), although at 3- to 10-fold higher doses [1]. Additionally, AWD 12-281 demonstrated direct bronchodilator activity, inhibiting allergen-induced bronchoconstriction by 68% in sensitized guinea pigs at 1.5 mg/kg i.t. (1-h pretreatment), and abolishing allergen-induced bronchial hyperresponsiveness in sensitized BP-2 mice [1].

asthma COPD eosinophilia neutrophilia inhaled anti-inflammatory

Topical Dermal Efficacy of AWD 12-281 Versus Cilomilast in Allergic Dermatitis: Therapeutic Intervention Differentiation

In a toluene-2,4-diisocyanate (TDI)-induced allergic dermatitis model in BALB/c mice, AWD 12-281 and cilomilast were compared head-to-head across both prophylactic and therapeutic treatment paradigms [1]. When applied topically before TDI challenge (prophylactic), both AWD 12-281 and cilomilast, as well as the corticosteroid diflorasone diacetate, caused total inhibition of ear swelling at 24 h post-challenge [1]. However, when administered topically after TDI challenge as a therapeutic intervention, a critical differentiation emerged: AWD 12-281 and diflorasone diacetate caused significant inhibition of ear swelling, whereas cilomilast failed to do so [1]. Furthermore, AWD 12-281 demonstrated skin penetration capability predictive of human skin in a guinea-pig model of allergic skin inflammation, where topically administered AWD 12-281 reduced the development of ovalbumin-induced allergic skin wheals, confirming its ability to penetrate the stratum corneum [2].

atopic dermatitis topical PDE4 inhibitor skin penetration allergic contact dermatitis

Broad-Spectrum Cytokine Suppression: AWD 12-281 Inhibits Both Th1 and Th2 Cytokines Unlike Many PDE4 Inhibitors That Preferentially Target Th2

A secondary aim of the Hoppmann et al. (2005) study was to evaluate the T cell subtype preference of AWD 12-281, since PDE4 inhibitors are generally reported to preferentially inhibit Th2-type cytokines [1]. In both allergen-challenged mouse skin homogenates and anti-CD3/anti-CD28-stimulated human PBMC supernatants, AWD 12-281 suppressed both Th1- and Th2-type cytokines, indicating broad-spectrum activity rather than Th2-skewed inhibition [1]. This was confirmed in human PBMC assays where AWD 12-281 suppressed phytohemagglutinin-induced IL-2 release (EC50 = 50 nM, Th1-associated), concanavalin A-induced IL-5 production (EC50 = 46 nM, Th2-associated), anti-CD3/anti-CD28 costimulated IL-4 release (EC50 = 121 nM, Th2), and IL-5 release (Th2), alongside LPS-stimulated TNFα release [2]. The observation that PDE4 inhibitors suppress both Th1 and Th2 cytokines indicates anti-inflammatory activity relevant to both the Th2-dominated acute phase and the Th1-dominated chronic phase of atopic dermatitis, as well as potential utility in psoriasis where Th1 cytokines predominate [3].

Th1/Th2 cytokine atopic dermatitis psoriasis immunomodulation

Unique Eosinophil Degranulation Inhibition by AWD 12-281 Without Requiring Adenylate Cyclase Co-Activation

In a comparative study of four selective PDE4 inhibitors (RP 73401, rolipram, AWD 12-281, and SB 207499/cilomilast) on human eosinophil function, all four compounds potently inhibited complement C5a-induced O2− generation (IC50 = 0.03, 0.42, 0.55, and 0.86 μM, respectively), but generally failed to inhibit degranulation [1]. The only exception was AWD 12-281, which inhibited eosinophil degranulation with an IC50 of 16.2 μM in the absence of additional adenylate cyclase (AC) activation [1]. The other PDE4 inhibitors required concomitant AC activation (via histamine, salbutamol, prostaglandin E2, or forskolin) to become potent inhibitors of degranulation [1]. This indicates that AWD 12-281 possesses a unique functional property among PDE4 inhibitors: the ability to elevate intracellular cAMP sufficiently to inhibit eosinophil degranulation without needing a synergistic AC-activating signal [1].

eosinophil degranulation PDE4 cAMP adenylate cyclase

Recommended Research and Procurement Application Scenarios for AWD 12-281 Based on Quantitative Differentiation Evidence


Preclinical Inhaled Anti-Inflammatory Research for Asthma and COPD Where Steroid-Sparing or Non-Steroidal Mechanisms Are Required

AWD 12-281 is the PDE4 inhibitor of choice for inhalative administration in preclinical respiratory disease models. Its intratracheal ID50 values (0.02–7 μg/kg across species) for suppressing pulmonary eosinophilia and neutrophilia, combined with direct bronchodilator activity (68% inhibition of bronchoconstriction at 1.5 mg/kg i.t.), make it suitable for studies investigating non-steroidal anti-inflammatory mechanisms in asthma and COPD [1]. Its demonstrated efficacy comparable to beclomethasone and dexamethasone (at 3- to 10-fold higher doses) provides a benchmarked reference for dose selection [1]. Critically, the absence of emesis at inhaled doses up to 15 mg/kg in dogs—in contrast to the emetic liability of oral cilomilast and roflumilast—makes it the preferred PDE4 inhibitor for long-term inhalative dosing studies where tolerability is essential [1].

Topical Dermatological Research in Atopic Dermatitis and Allergic Contact Dermatitis Models

For researchers investigating topical PDE4 inhibition in skin inflammation, AWD 12-281 offers validated skin penetration (guinea-pig model predictive of human skin penetration), therapeutic efficacy post-allergen challenge where cilomilast fails, and a broad cytokine suppression profile covering both Th1 and Th2 pathways [2][3]. The compound's minimally effective topical concentration of 0.3% (single dose) and 0.03% (repeated dose) in the arachidonic acid ear oedema model, along with a 48-hour duration of action following a single 3% application, provides clear formulation benchmarking data [2]. The clinical-stage development of GW842470X (3% cream) for moderate atopic dermatitis further supports the translational relevance of this compound for dermatological research [4].

Eosinophil Biology and Degranulation Studies Requiring PDE4 Inhibition Without Adenylate Cyclase Co-Stimulation

AWD 12-281 is uniquely suited among PDE4 inhibitors for in vitro studies of human eosinophil degranulation, as it is the only compound in its class shown to inhibit C5a-induced degranulation (IC50 = 16.2 μM) without requiring concomitant adenylate cyclase activation [5]. This property allows researchers to isolate PDE4-dependent effects on eosinophil exocytosis without the confounding variable of exogenous AC activator addition, simplifying experimental design and data interpretation in eosinophil functional assays [5].

Th1/Th2 Balanced Immunomodulation Studies in Mixed Inflammatory Disease Models

Unlike PDE4 inhibitors reported to preferentially suppress Th2-type cytokines, AWD 12-281 demonstrates balanced inhibition of both Th1 cytokines (IL-2, EC50 = 50 nM) and Th2 cytokines (IL-4, EC50 = 121 nM; IL-5, EC50 = 46 nM) in human PBMCs [3][6]. This balanced profile makes AWD 12-281 the appropriate PDE4 inhibitor for research spanning both Th2-dominant conditions (acute atopic dermatitis, allergic asthma) and Th1-dominant conditions (chronic atopic dermatitis, psoriasis), enabling cross-disease mechanistic studies with a single tool compound [6][7].

Quote Request

Request a Quote for AWD12−281

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.